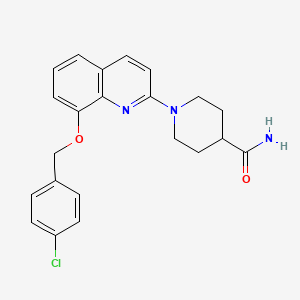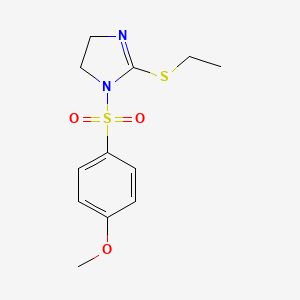
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea is a unique compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, a urea moiety, and a thiophene group, making it an intriguing subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea generally involves multiple steps:
Preparation of intermediate compounds such as 4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole.
Reaction of this intermediate with ethylation agents to introduce the ethyl group.
Coupling with 2-methoxyphenyl isocyanate to form the final urea product.
Industrial Production Methods: Industrial production of this compound involves optimization of reaction conditions such as temperature, pressure, and choice of catalysts to ensure high yield and purity. Standard techniques like recrystallization and chromatography are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea undergoes various chemical reactions:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation in the presence of a palladium catalyst can reduce the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene and phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products depend on the specific reaction conditions but typically include hydroxylated or hydrogenated derivatives.
Applications De Recherche Scientifique
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea is utilized in various scientific research applications:
Chemistry: Studied for its reactivity and potential as a building block in organic synthesis.
Biology: Used in the development of enzyme inhibitors or as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Applied in the synthesis of advanced materials and as a catalyst in specific chemical processes.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the triazole ring and thiophene moiety contributes to its binding affinity and specificity. Further studies are required to elucidate the exact mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures:
1-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea: This compound lacks the cyclopropyl group, resulting in different pharmacological properties.
1-(2-(4-cyclopropyl-5-oxo-3-(furanyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea: The replacement of the thiophene group with a furanyl group alters its chemical reactivity and biological activity.
1-(2-(4-cyclopropyl-5-oxo-3-(phenyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea: The phenyl group substitution results in different solubility and stability characteristics.
1-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(2-methoxyphenyl)urea stands out due to its unique combination of functional groups, contributing to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-27-15-6-3-2-5-14(15)21-18(25)20-10-11-23-19(26)24(13-8-9-13)17(22-23)16-7-4-12-28-16/h2-7,12-13H,8-11H2,1H3,(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMBWGQINIWVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Chlorophenyl)-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2553822.png)
![N-(4-methoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2553823.png)


![1-{4-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazole-1-carbonyl]benzenesulfonyl}piperidine](/img/structure/B2553826.png)

![N-(2,5-difluorophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2553835.png)
![(1S,8S,9R)-Bicyclo[6.2.0]decan-9-amine;hydrochloride](/img/structure/B2553836.png)
![2-(4-bromophenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2553837.png)


![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-phenylacetamide](/img/structure/B2553841.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,3-diphenylpropanamide](/img/new.no-structure.jpg)

